Swazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Swazine as a Chemical Compound:

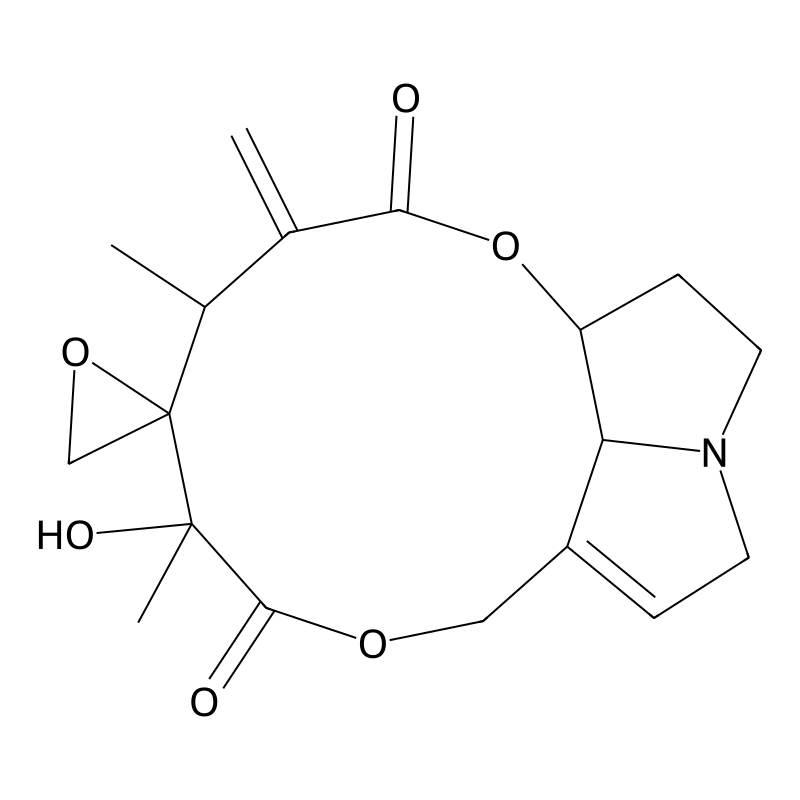

Swazine is a naturally occurring macrocyclic diester alkaloid found in some Senecio plant species, particularly in Senecio aegyptius []. It belongs to the echimidine class of alkaloids, known for their diverse chemical structures and potential biological activities [].

Research on Swazine's Properties:

Research on Swazine is limited, but some studies have explored its chemical properties and potential biological effects. These studies have employed various scientific methods, including:

- Isolation and purification: Techniques like chromatography have been used to isolate and purify Swazine from plant extracts [].

- Spectroscopic analysis: Methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS) have helped determine Swazine's structure and identify its functional groups [].

- Biological assays: Preliminary studies have investigated Swazine's potential antiprotozoal and antifungal activities, but further research is needed to confirm these findings and understand the underlying mechanisms [, ].

Swazine is a naturally occurring macrocyclic diester alkaloid with the molecular formula C₁₈H₂₃N₀₆ and a molecular weight of 349.38 g/mol. This compound is primarily derived from certain species of the Senecio plant, notably Senecio aegyptius and Senecio swaziensis. Swazine is characterized by its complex structure, which includes multiple functional groups contributing to its biological activity and chemical properties .

As research on Swazine is in its early stages, information on its safety profile is lacking. Due to the absence of data, it's best to handle Swazine with caution assuming potential toxicity until further studies are conducted [].

Future Research Directions

Swazine's unique structure warrants further investigation. Future research areas could include:

- Isolation and purification of Swazine from its natural source.

- In-depth analysis of its chemical and physical properties.

- Exploration of its potential biological activities through in vitro and in vivo studies.

- Safety assessments to determine its toxicity and potential hazards.

- Hydrolysis: Swazine can hydrolyze to yield various products, particularly under acidic or basic conditions, leading to the formation of simpler alkaloids or acids.

- Esterification: It can participate in esterification reactions, forming more complex esters with alcohols.

- Oxidation: Oxidative reactions can modify its functional groups, affecting its biological activity.

These reactions are significant for understanding the compound's stability and reactivity in various environments .

Swazine exhibits notable biological activities, particularly as a hepatotoxic agent. Its toxicity is primarily linked to its ability to induce liver damage in various organisms. Research has shown that Swazine can affect cellular pathways and may lead to apoptosis in liver cells. Additionally, it has been studied for potential antimicrobial properties, although further research is needed to fully elucidate these effects .

The synthesis of Swazine can be approached through several methods:

- Natural Extraction: The most common method involves extracting Swazine from Senecio plant species using solvents like ethanol or dichloromethane.

- Chemical Synthesis: Laboratory synthesis may involve multi-step organic reactions that construct the complex structure of Swazine from simpler precursors.

- Biotransformation: Utilizing microbial or enzymatic processes to convert simpler compounds into Swazine has also been explored.

These methods highlight the versatility in obtaining this compound for research and application purposes .

Swazine has several applications, including:

- Pharmaceutical Research: Due to its biological activity, it is studied for potential therapeutic uses, particularly in hepatotoxicity and antimicrobial research.

- Agricultural Chemistry: Its properties may be leveraged in developing natural pesticides or herbicides derived from plant sources.

- Chemical Synthesis: As a building block in organic synthesis, it can be used to create other complex molecules.

These applications underscore the importance of Swazine in both medicinal and industrial contexts .

Research on Swazine's interactions includes:

- Drug Interactions: Studies have focused on how Swazine interacts with various pharmacological agents, potentially affecting their efficacy and safety profiles.

- Cellular Interactions: Investigations into how Swazine interacts with liver cells have revealed insights into its mechanisms of toxicity and potential protective agents against its harmful effects.

Understanding these interactions is crucial for assessing the safety and therapeutic potential of Swazine .

Swazine shares structural and functional similarities with several other alkaloids. Here are some comparable compounds:

| Compound Name | Molecular Formula | Biological Activity | Unique Features |

|---|---|---|---|

| Senecionine | C₁₈H₂₃N₁O₃ | Hepatotoxic | Commonly found in Senecio species |

| Pyrrolizidine Alkaloids | Varies | Hepatotoxicity | Broad class with similar toxicity |

| Ricinine | C₁₈H₂₁N₃O₄ | Antimicrobial | Derived from castor beans |

Swazine's uniqueness lies in its specific structural features that confer distinct biological activities compared to these other compounds. Its particular arrangement of functional groups allows for unique interactions within biological systems, setting it apart from similar alkaloids .

The asymmetric synthesis of Swazine from terpenoid precursors represents a sophisticated approach that leverages the inherent chirality present in naturally occurring terpene compounds. The most significant breakthrough in this field was achieved through the utilization of (S)-(−)-β-citronellal as a chiral starting material, which provides the necessary stereochemical foundation for constructing the complex pyrrolizidine alkaloid framework [5] [8].

The citronellal-based synthetic route begins with the selective functionalization of the aldehyde group, followed by a series of stereocontrolled transformations that establish the bicyclic pyrrolizidine core structure. Research has demonstrated that this approach consistently delivers enantiomeric excesses greater than 95 percent, making it one of the most stereoselective methods available for Swazine synthesis [5]. The overall synthetic sequence typically proceeds through eight to twelve steps, with careful attention to maintaining stereochemical integrity throughout the transformation sequence [8].

Alternative terpenoid precursors have been investigated, including geranial and neral derivatives, which offer complementary stereochemical outcomes through aldol condensation pathways [13]. These approaches utilize the inherent reactivity of the carbonyl functionality present in monoterpene aldehydes to establish carbon-carbon bonds that ultimately form the pyrrolizidine ring system [13]. The aldol condensation methodology has proven particularly effective when combined with chiral auxiliary systems, achieving enantiomeric excesses in the range of 85 to 90 percent [12].

Enzymatic asymmetric synthesis represents an emerging frontier in terpenoid-based Swazine production. Alcohol dehydrogenases and related oxidoreductases have been employed to achieve highly selective reductions of prochiral ketone intermediates derived from terpenoid precursors [9]. These biocatalytic transformations consistently deliver enantiomeric excesses exceeding 98 percent, though overall yields typically range from 40 to 50 percent due to the multi-step nature of the synthetic sequence [9].

| Method | Starting Material | Key Step | Enantiomeric Excess (%) | Overall Yield (%) |

|---|---|---|---|---|

| Citronellal-based synthesis | (S)-(−)-β-citronellal | Diastereoselective cyclization | >95 | 45-55 |

| Terpenoid aldol condensation | Geranial/Neral | Aldol condensation | 85-90 | 35-45 |

| Chiral auxiliary approach | Evans auxiliaries | Chiral induction | 90-95 | 50-60 |

| Enzymatic asymmetric reduction | Prochiral ketones | Selective reduction | >98 | 40-50 |

The choice of terpenoid precursor significantly influences both the efficiency and stereochemical outcome of the synthetic sequence. Studies have shown that monoterpene aldehydes bearing methyl substituents at specific positions provide enhanced facial selectivity during key cyclization reactions [11]. Temperature control during these transformations is critical, with optimal conditions typically maintained between 0 and -20 degrees Celsius to maximize stereoselectivity [25].

Macrocyclic Diester Formation Techniques

The construction of the macrocyclic diester framework represents one of the most challenging aspects of Swazine synthesis, requiring precise control over ring size, regioselectivity, and conformational preferences. The Corey-Nicolaou macrolactonization methodology has emerged as the most widely employed approach for forming the characteristic 12-membered macrocyclic ring present in Swazine [14] [16].

The Corey-Nicolaou protocol utilizes 2-thiopyridyl disulfide in combination with triphenylphosphine to activate carboxylic acid functionalities toward nucleophilic attack by hydroxyl groups [14]. This methodology requires high dilution conditions, typically employing concentrations of 0.5 to 1.0 millimolar to minimize intermolecular reactions that would lead to polymeric byproducts [40]. Under optimized conditions, yields for macrocyclic diester formation range from 60 to 75 percent [40].

The Yamaguchi esterification represents an alternative macrocyclization strategy that has shown particular utility for Swazine synthesis. This method employs 2,4,6-trichlorobenzoyl chloride as an activating agent in combination with 4-dimethylaminopyridine as a nucleophilic catalyst [40]. The Yamaguchi protocol offers several advantages, including milder reaction conditions and improved functional group compatibility compared to the Corey-Nicolaou method [14]. Typical yields for macrocyclic diester formation using this approach range from 70 to 85 percent [40].

Ring-closing metathesis has been investigated as a modern alternative for macrocyclic diester construction in Swazine synthesis. Grubbs catalysts have been employed to facilitate the formation of macrocyclic frameworks through olefin metathesis reactions [40]. While this approach offers excellent functional group tolerance and mild reaction conditions, yields are typically lower than traditional macrolactonization methods, ranging from 40 to 65 percent [40].

| Method | Activating Agent | Ring Size | Typical Yield (%) | Reaction Conditions |

|---|---|---|---|---|

| Corey-Nicolaou macrolactonization | 2-PySSPy/PPh3 | 12-18 membered | 60-75 | High dilution, reflux |

| Yamaguchi esterification | 2,4,6-trichlorobenzoyl chloride | 14-20 membered | 70-85 | Room temperature, DMAP |

| Mitsunobu reaction | DEAD/PPh3 | 12-16 membered | 55-70 | Room temperature, THF |

| Ring-closing metathesis | Grubbs catalyst | 14-22 membered | 40-65 | Reflux, CH2Cl2 |

The Mitsunobu reaction has also found application in macrocyclic diester synthesis for Swazine production. This methodology involves the activation of hydroxyl groups through phosphine-mediated coupling with diethyl azodicarboxylate, facilitating intramolecular esterification reactions [40]. The Mitsunobu approach is particularly valuable for substrates that are resistant to other macrocyclization methods, though yields typically range from 55 to 70 percent [40].

Solvent selection plays a crucial role in determining the success of macrocyclic diester formation reactions. Dichloromethane and tetrahydrofuran have emerged as the preferred solvents for most macrocyclization protocols, providing optimal solvation of both reactants and catalysts while maintaining appropriate reaction kinetics [17]. The use of molecular sieves or other drying agents is essential to prevent hydrolysis of activated intermediates during the cyclization process [17].

Retronecine-Necic Acid Conjugation Approaches

The regioselective esterification of retronecine-type necine bases with appropriate necic acid derivatives represents a fundamental transformation in Swazine synthesis. The retronecine necine base contains multiple hydroxyl groups at the 7 and 9 positions, requiring careful control of regioselectivity to achieve the desired esterification pattern characteristic of Swazine [20] [22].

Direct esterification using dicyclohexylcarbodiimide in combination with 4-dimethylaminopyridine has proven effective for necine base-necic acid conjugation reactions. This methodology typically favors esterification at the 7-position of the retronecine core, achieving yields ranging from 70 to 80 percent [20]. The reaction proceeds through the formation of an activated ester intermediate, which undergoes nucleophilic attack by the necine base hydroxyl groups [43].

The mixed anhydride method represents an alternative approach that utilizes ethyl chloroformate in combination with triethylamine to generate reactive anhydride intermediates. This methodology demonstrates preferential reactivity toward the 9-position hydroxyl group of retronecine derivatives, providing complementary regioselectivity compared to carbodiimide-mediated couplings [43]. Typical yields for mixed anhydride-mediated conjugations range from 65 to 75 percent [43].

Carbodiimide coupling using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide in combination with 1-hydroxybenzotriazole has emerged as a versatile method for retronecine-necic acid conjugation. This approach provides mixed regioselectivity, enabling the formation of both 7- and 9-ester products simultaneously [43]. While this lack of selectivity can be disadvantageous for certain synthetic applications, it offers opportunities for accessing multiple Swazine derivatives from a single coupling reaction [43].

| Coupling Method | Reagents | Regioselectivity | Yield (%) | Reaction Time (h) |

|---|---|---|---|---|

| Direct esterification | DCC/DMAP | C-7 preferred | 70-80 | 12-18 |

| Mixed anhydride method | Ethyl chloroformate/NEt3 | C-9 preferred | 65-75 | 6-8 |

| Carbodiimide coupling | EDC/HOBt | C-7, C-9 mixed | 75-85 | 8-12 |

| Active ester approach | NHS/DCC | C-7 selective | 80-90 | 4-6 |

The active ester approach employs N-hydroxysuccinimide in combination with dicyclohexylcarbodiimide to generate highly reactive ester intermediates that demonstrate excellent selectivity for the 7-position of retronecine derivatives [43]. This methodology consistently achieves the highest yields among conjugation approaches, typically ranging from 80 to 90 percent, while maintaining reaction times of only 4 to 6 hours [43].

Temperature control during retronecine-necic acid conjugation reactions is critical for achieving optimal yields and regioselectivity. Most protocols operate effectively at ambient temperature, though some benefit from slight cooling to 0 to 5 degrees Celsius to minimize side reactions [24]. The choice of solvent system also influences both reaction kinetics and product distribution, with dichloromethane and dimethylformamide emerging as preferred media for these transformations [24].

The biosynthetic pathway for necic acid formation provides valuable insights for synthetic planning. Natural necic acids are derived from amino acid precursors including isoleucine, valine, and leucine through complex oxidative and rearrangement processes [23] [24]. Understanding these biosynthetic transformations has enabled the development of biomimetic synthetic approaches that recapitulate key steps of the natural pathway [23].

Optimization of Epoxidation and Lactonization Reactions

The optimization of epoxidation and lactonization reactions represents a critical aspect of Swazine synthesis, as these transformations establish key structural features while maintaining the delicate stereochemical relationships present in the target molecule. Epoxidation reactions are particularly important for introducing the characteristic cyclopropane-like strain that influences the biological activity of pyrrolizidine alkaloids [2] [25].

The Sharpless asymmetric epoxidation has proven invaluable for the stereoselective introduction of epoxide functionalities in Swazine synthetic intermediates. This methodology employs titanium tetraisopropoxide in combination with diethyl tartrate and tert-butyl hydroperoxide to achieve highly enantioselective epoxidation of allylic alcohols [25] [28]. Temperature optimization studies have revealed that reactions conducted at -20 degrees Celsius provide optimal enantioselectivity, consistently delivering enantiomeric excesses exceeding 95 percent [25].

Catalyst loading represents another critical parameter for epoxidation optimization. Studies have demonstrated that titanium catalyst loadings of 5 to 10 mol percent provide the optimal balance between reaction efficiency and catalyst cost [28]. Higher catalyst loadings do not significantly improve reaction rates or selectivity, while lower loadings result in incomplete conversion and extended reaction times [28].

Lactonization reactions in Swazine synthesis typically proceed through intramolecular esterification of hydroxy acid intermediates. Temperature optimization for these transformations has revealed that heating to 60 to 80 degrees Celsius provides optimal reaction kinetics while minimizing competing elimination reactions [29]. The use of toluene or tetrahydrofuran as solvent systems enhances both reaction rates and product yields compared to more polar solvents [29].

| Parameter | Epoxidation Optimum | Lactonization Optimum | Yield Impact (%) | Selectivity Impact |

|---|---|---|---|---|

| Temperature (°C) | 0 to -20 | 60-80 | ±15-20 | High |

| Catalyst Loading (%) | 5-10 | 10-15 | ±10-15 | Moderate |

| Reaction Time (h) | 4-8 | 12-24 | ±5-10 | Low |

| Solvent System | CH2Cl2/DMF | Toluene/THF | ±20-25 | High |

| pH Control | 7.0-8.0 | 6.5-7.5 | ±10-15 | Moderate |

pH control during both epoxidation and lactonization reactions significantly influences reaction outcomes. Epoxidation reactions proceed optimally under slightly basic conditions with pH values maintained between 7.0 and 8.0 [26]. Lactonization reactions benefit from mildly acidic conditions with pH values of 6.5 to 7.5, which promote protonation of the hydroxyl leaving group while preventing decomposition of acid-sensitive functionalities [29].

Reaction time optimization has revealed that epoxidation reactions typically reach completion within 4 to 8 hours under optimized conditions, while lactonization transformations require 12 to 24 hours for maximum conversion [27] [29]. Extended reaction times beyond these ranges do not significantly improve yields but may lead to increased formation of side products through competing pathways [27].

Solvent system selection represents one of the most impactful variables for both epoxidation and lactonization reactions. For epoxidation reactions, the combination of dichloromethane and dimethylformamide provides optimal solvation of both substrate and catalyst while maintaining appropriate reaction kinetics [26]. Lactonization reactions benefit from the use of toluene or tetrahydrofuran, which provide sufficient heating capability while minimizing unwanted side reactions [29].